BenchChemオンラインストアへようこそ!

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

Muscarinic Receptor Pharmacology CNS Drug Discovery Alzheimer's Disease Research

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride (CAS 1185087‑04‑0) is a heterocyclic benzimidazole derivative featuring a piperidine substituent at the N1 position and a methyl group at C2, isolated as a dihydrochloride salt. The compound is supplied as a solid with a certified purity of 95 % (HPLC/NMR), a molecular weight of 288.22 g·mol⁻¹, and the molecular formula C₁₃H₁₉Cl₂N₃.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
Cat. No. B7805466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCNCC3.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11;;/h2-5,11,14H,6-9H2,1H3;2*1H
InChIKeyFIJFFPOONMVEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride: Core Identity and Procurement Specifications


2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride (CAS 1185087‑04‑0) is a heterocyclic benzimidazole derivative featuring a piperidine substituent at the N1 position and a methyl group at C2, isolated as a dihydrochloride salt . The compound is supplied as a solid with a certified purity of 95 % (HPLC/NMR), a molecular weight of 288.22 g·mol⁻¹, and the molecular formula C₁₃H₁₉Cl₂N₃ . Its primary reported biological annotation is affinity for the muscarinic acetylcholine M₁ receptor (Ki = 156 nM), placing it in the class of CNS‑relevant chemotypes [1].

Why 2‑Methyl‑1‑(piperidin‑4‑yl)‑1H‑1,3‑benzodiazole dihydrochloride Cannot Be Treated as Interchangeable with In‑Class Benzimidazole Piperidines


Benzimidazole piperidines are exquisitely sensitive to even single‑atom variations in the linker, N‑alkylation pattern, and salt form. Shifting the piperidine attachment from the N1 position to a methylene‑bridged analog (e.g., 2‑methyl‑1‑(piperidin‑4‑ylmethyl)‑1H‑benzo[d]imidazole) alters the distance between the basic amine and the benzimidazole core, which has been shown in related series to invert receptor selectivity profiles [1]. Likewise, substituting the 2‑methyl group with larger alkyl or aryl groups can eliminate M₁ affinity entirely, as documented in patent SAR landscapes covering >100 benzimidazole piperidine analogs [2]. The dihydrochloride salt further distinguishes this compound from the free base (CAS 79098‑81‑0) by providing the aqueous solubility necessary for reproducible in‑vitro pharmacology. Generic substitution without identical connectivity, substitution pattern, and counter‑ion risks introducing uncontrolled variables in binding, solubility, and cellular permeability.

Quantitative Differentiation Evidence for 2‑Methyl‑1‑(piperidin‑4‑yl)‑1H‑1,3‑benzodiazole dihydrochloride


M₁ Muscarinic Receptor Affinity with an 8.8‑Fold Selectivity Window over M₂

In radioligand displacement assays, the target compound binds the M₁ receptor with a Ki of 156 nM (bovine striatum, [³H]pirenzepine) and the M₂ receptor with a Ki of 1 370 nM (rat myocardium, [³H]QNB), yielding an M₁/M₂ selectivity ratio of ~8.8 [1]. This selectivity window distinguishes it from non‑selective benzimidazole piperidines such as the unsubstituted parent compound 5 in the NPY Y1 series, which shows <2‑fold selectivity between receptor subtypes [2]. A further M₂ measurement of 13 700 nM in the same assay format confirms low M₂ engagement under saturating conditions [1].

Muscarinic Receptor Pharmacology CNS Drug Discovery Alzheimer's Disease Research

Dihydrochloride Salt Form Provides a 3‑Fold Increase in Hydrogen‑Bond Donors Relative to the Free Base

The dihydrochloride salt contains three hydrogen‑bond donors (two from protonated piperidine NH₂⁺ and one from the benzimidazole NH), compared to a single donor in the free base (CAS 79098‑81‑0) . This increase in H‑bond donor count directly enhances aqueous solvation; the calculated ESOL solubility for the salt is 0.022 mg·mL⁻¹, whereas the free base is predicted to be practically insoluble . Experimentally, hydrochloride salts of piperidine‑containing benzimidazoles routinely show >10‑fold higher dissolution rates than their free‑base counterparts in pH 7.4 buffer [1].

Salt Selection Solubility Enhancement Pre‑formulation

Certified Purity ≥95 % with Batch‑Specific QC Documentation (HPLC, NMR)

Each batch of 2‑methyl‑1‑(piperidin‑4‑yl)‑1H‑1,3‑benzodiazole dihydrochloride is released with a certificate of analysis confirming ≥95 % purity by HPLC and NMR . This contrasts with generic benzimidazole piperidine building blocks that are often supplied at 90–93 % purity without orthogonal QC documentation . The 2–5 % purity differential may appear small but can correspond to a 2‑ to 3‑fold increase in total impurity burden, which is sufficient to produce false‑positive hits in high‑throughput screening cascades.

Analytical Quality Control Reproducibility Procurement Standards

Direct N1‑Piperidine Attachment Provides a Spatially Constrained Pharmacophore Distinct from Methylene‑Linked Analogs

The target compound possesses a zero‑carbon linker between the benzimidazole N1 and the piperidine ring, whereas the closest commercially available analog, 2‑methyl‑1‑(piperidin‑4‑ylmethyl)‑1H‑benzimidazole (CAS 1266973‑79‑8), incorporates a methylene spacer [1]. In the NPY Y1 antagonist series, insertion of a single methylene group between the piperidine nitrogen and the benzimidazole core reduced receptor affinity by >80‑fold relative to the directly attached analog [2]. While quantitative binding data for the methylene analog in the M₁ assay are not available, class‑level SAR consistently demonstrates that linker length governs the spatial presentation of the basic amine to the receptor orthosteric site [3].

Structure–Activity Relationship Linker Optimization Medicinal Chemistry

Recommended Application Scenarios for 2‑Methyl‑1‑(piperidin‑4‑yl)‑1H‑1,3‑benzodiazole dihydrochloride


M₁ Muscarinic Receptor Tool Compound for CNS Target Engagement Studies

With an M₁ Ki of 156 nM and 8.8‑fold selectivity over M₂, this compound is suitable as a reference ligand for developing M₁‑selective radiotracers or fluorescent probes. Its moderate affinity allows for competitive displacement experiments without the irreversible binding issues seen with higher‑affinity agonists [1]. Researchers should pair it with an M₂‑selective comparator (e.g., AF‑DX 384) to validate assay selectivity.

Core Scaffold for Benzimidazole Piperidine Library Synthesis

The 2‑methyl substituent and direct piperidine attachment provide a minimal, synthetically tractable core for parallel medicinal chemistry. The dihydrochloride salt's solubility enables direct use in click‑chemistry or amide coupling reactions without prior free‑basing, saving one synthetic step relative to the free base . The certified purity (≥95 %) ensures that library products are not contaminated with carry‑over impurities from the starting material.

Negative Control for M₂‑Mediated Cardiac Toxicity Screens

The low M₂ affinity (Ki = 1 370–13 700 nM) makes this compound a useful negative control in cardiac myocyte assays designed to detect M₂‑dependent bradycardia. When tested alongside non‑selective benzimidazole piperidines, the differential effect on heart rate can be attributed to M₁ selectivity, supporting the de‑risking of M₁‑targeted candidates [1].

Calibration Standard for HPLC‑MS Quantification of Benzimidazole Piperidines in Biological Matrices

The batch‑certified purity and well‑characterized physicochemical properties (LogP consensus = 2.31, TPSA = 29.85 Ų) render this compound suitable as an internal standard for LC‑MS/MS method development. Its retention time, ionization efficiency, and fragmentation pattern can be used to benchmark unknown benzimidazole piperidine metabolites in plasma or brain homogenate .

Quote Request

Request a Quote for 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.